rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Reaction Conditions: The piperidine derivative undergoes a series of reactions, including alkylation and carboxylation, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as halides and amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride
- rac-(2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
2307771-50-0 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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